molecular formula C9H11NO2 B1417492 4-((Hydroxyimino)propyl)phenol CAS No. 133595-72-9

4-((Hydroxyimino)propyl)phenol

Cat. No.: B1417492
CAS No.: 133595-72-9
M. Wt: 165.19 g/mol
InChI Key: PKYVORCYLUSKQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether (aromatic) .


Chemical Reactions Analysis

Phenols, including 4-((Hydroxyimino)propyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .

Scientific Research Applications

Synthesis and Characterization

  • Novel ON donor Schiff bases, including variants of 4-((Hydroxyimino)propyl)phenol, have been synthesized and characterized. These compounds showed significant activity in protecting DNA against hydroxyl free radicals and demonstrated substantial electrooxidised product development when exposed to DNA environment (Shabbir et al., 2016).

Antimicrobial Activity

  • Phenolic compounds, including derivatives of this compound, have been recognized for their antimicrobial properties. They exhibit varying inhibitory powers against bacteria, fungi, and viruses, and their mechanisms of action have been studied extensively (Davidson & Brandén, 1981).

Kinetics and Degradation Studies

  • Studies on the kinetics and degradation of similar phenolic compounds, like 4-hydroxybenzoate esters, provide insights into the stability and reaction pathways of these compounds under different conditions (Sunderland & Watts, 1984).

Bioremediation

  • In bioremediation studies, enzymes like laccase have been used to degrade phenolic environmental pollutants, indicating the potential application of this compound derivatives in environmental cleanup processes (Chhaya & Gupte, 2013).

DNA Interaction

  • Synthetic phenolic food additives, structurally related to this compound, have been studied for their potential to form molecular complexes with nucleic acids, highlighting their interactions with DNA (Dolatabadi & Kashanian, 2010).

Polymeric Applications

  • Research on poly(azomethine)esters incorporating variants of this compound demonstrates the potential of these compounds in the synthesis of polymers with potential therapeutic applications (Gul et al., 2013).

Mechanism of Action

Phenol is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . The inhibitory action on DNA synthesis can be explained by the important role of the B ring of flavonoids, which intercalate between nucleic acid bases or form H bonds .

Properties

IUPAC Name

4-(C-ethyl-N-hydroxycarbonimidoyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVORCYLUSKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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